

# GSK6853: A Technical Guide to its Therapeutic Potential in Oncology

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK6853

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## Abstract

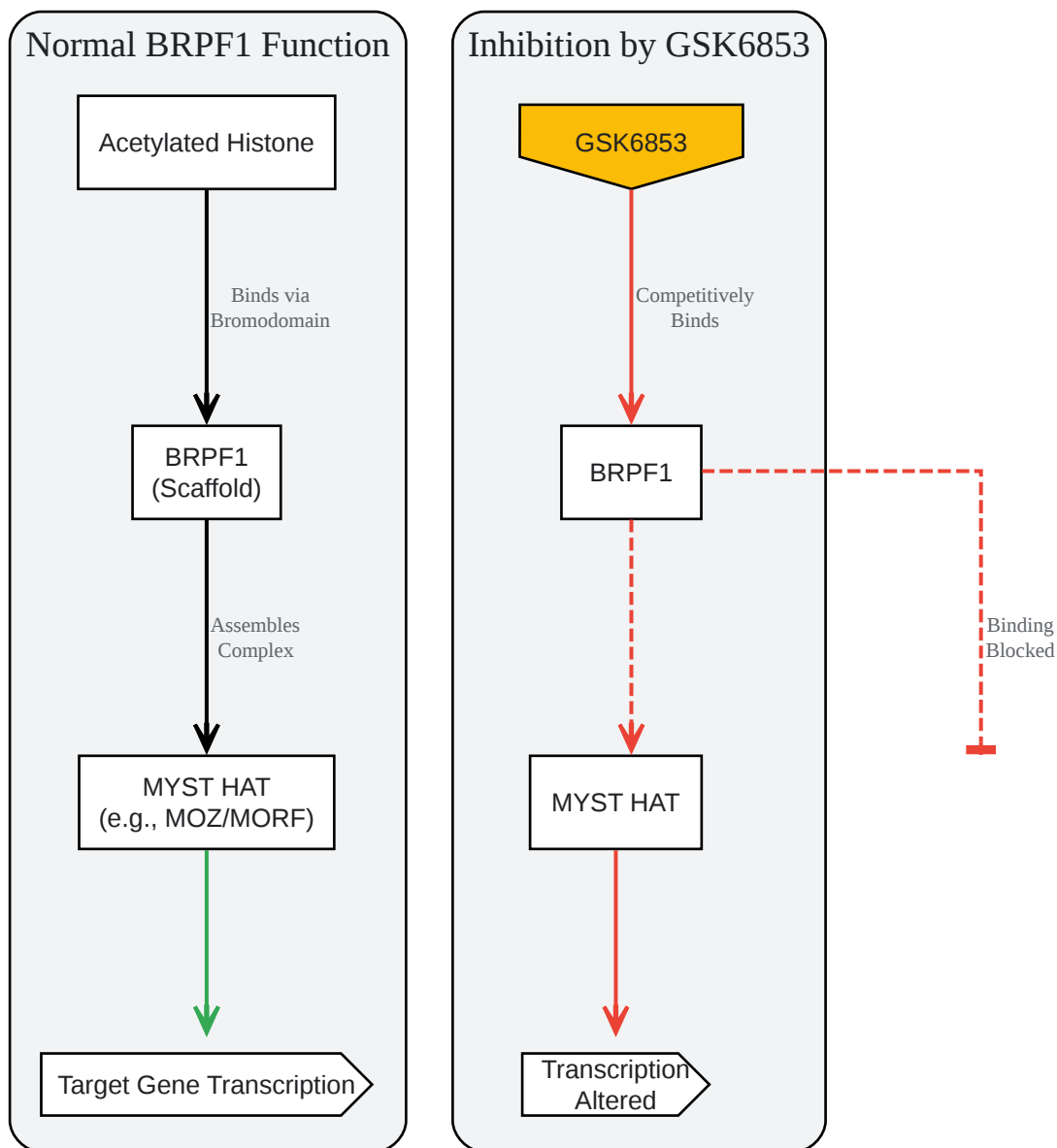
**GSK6853** is a potent, highly selective, and cell-permeable chemical probe that inhibits the bromodomain of Bromodomain and PHD Finger-containing Protein 1 (BRPF1).[1][2] BRPF1 is a critical scaffolding protein for the assembly of MYST histone acetyltransferase (HAT) complexes, which play a significant role in chromatin remodeling and transcriptional regulation.[1][3] Dysregulation of BRPF1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] This document provides an in-depth technical overview of **GSK6853**, summarizing its mechanism of action, preclinical efficacy, pharmacological properties, and the experimental protocols used to characterize its anticancer effects.

## Core Mechanism of Action: BRPF1 Inhibition

BRPF1 acts as a scaffold, bringing together the catalytic subunit of MYST HATs (like MOZ/MORF) with other regulatory proteins to form a functional complex. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, tethering the HAT complex to specific chromatin regions to regulate gene expression.[1]

**GSK6853** functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain with high affinity.[1] This prevents BRPF1 from docking onto chromatin,

thereby disrupting the assembly and function of the BRPF1-MYST HAT complex and altering the expression of downstream target genes.



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**Caption:** Mechanism of BRPF1 inhibition by **GSK6853**.

## Pharmacological and Physicochemical Profile

**GSK6853** has been characterized as a superior chemical probe with properties suitable for both in vitro and in vivo studies.[1]

Parameter	Value	Assay / Species	Reference
Biochemical Potency			
pIC <sub>50</sub> (BRPF1)	8.1	TR-FRET	[4]
pK <sub>d</sub> (BRPF1)	9.5 (300 pM)	BROMOscan	[1][3][5][6]
Cellular Activity			
pIC <sub>50</sub> (NanoBRET)	7.7 (20 nM)	Cellular Target Engagement	[1][2]
Selectivity	>1600-fold	BROMOscan Panel	[3][4][5][6]
Physicochemical			
Aqueous Solubility	140 µg/mL	[3]	
In Vivo PK (CD1 Mouse)			
IV Dose (1 mg/kg)	[4]		
Clearance	107 mL/min/kg	[4]	
Volume of Distribution (V <sub>d</sub> )	5.5 L/kg	[4]	
Terminal Half-life (t <sub>1/2</sub> )	1.7 h	[4]	
PO Dose (3 mg/kg)	[4]		
C <sub>max</sub>	42 ng/mL	[4]	
T <sub>max</sub>	1.5 h	[4]	
Bioavailability (F)	22%	[4]	
IP Dose (3 mg/kg)	[4]		
C <sub>max</sub>	469 ng/mL	[4]	
T <sub>max</sub>	0.25 h	[4]	
Bioavailability (F)	85%	[4]	

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Fraction Unbound  
(fub)

7.9%

CD1 Mouse

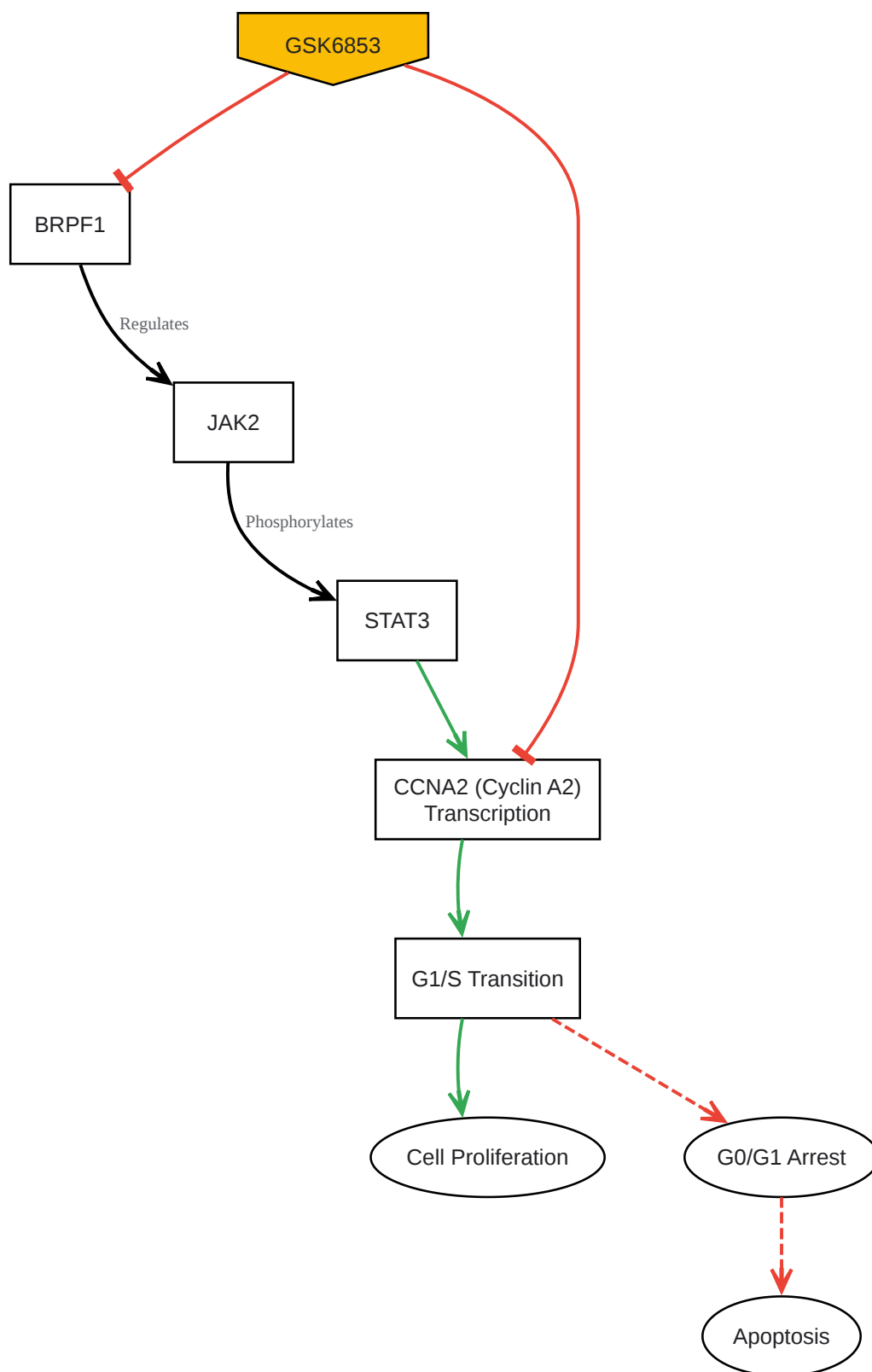
[\[1\]](#)[\[5\]](#)

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## Preclinical Efficacy in Cancer

### Non-Small Cell Lung Cancer (NSCLC)

Recent studies have highlighted the potent antiproliferative effects of **GSK6853** in NSCLC cell lines A549 and H1975.[\[7\]](#)[\[8\]](#) The primary mechanism involves the disruption of the JAK2/STAT3 signaling pathway, a key oncogenic driver in lung cancer.[\[7\]](#) Inhibition of BRPF1 by **GSK6853** leads to reduced phosphorylation of JAK2 and STAT3. This, in turn, suppresses the transcription of Cyclin A2 (CCNA2), a critical regulator of cell cycle progression.[\[7\]](#)[\[8\]](#) The resulting CCNA2 downregulation causes cell cycle arrest at the G0/G1 checkpoint and subsequent apoptosis.[\[7\]](#)



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**Caption: GSK6853** signaling pathway in NSCLC.

## Quantitative In Vitro Effects in NSCLC Cells

Cell Line	Treatment	Effect	Reference
A549 & H1975	GSK6853 (0-100 $\mu$ M)	Concentration-dependent reduction in cell viability.	[7]
A549 & H1975	GSK6853 (50 $\mu$ M)	Significant accumulation of cells in the G0/G1 phase.	[7]
A549 & H1975	GSK6853 (25, 50, 100 $\mu$ M)	Concentration-dependent increase in apoptosis.	[7]

## Liver and Breast Cancer

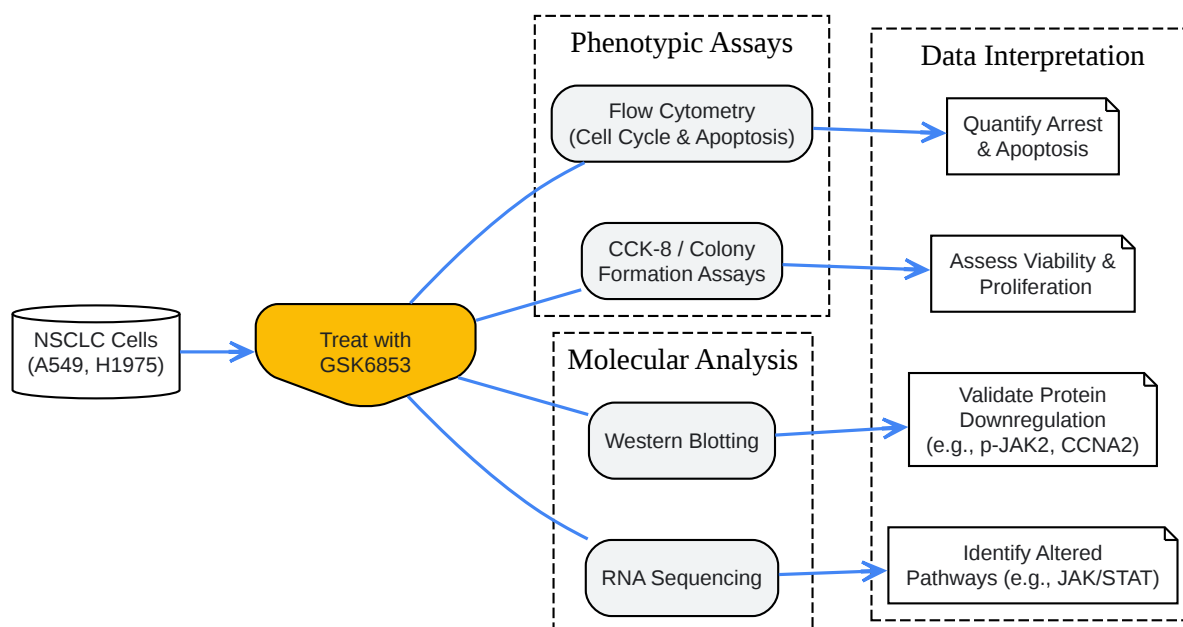
In hepatoma (Huh7) and breast cancer (MDA-MB-231) cell lines, interference with BRPF1 via **GSK6853** induces cellular death.[9] Studies have also shown that combining **GSK6853** with the BET bromodomain inhibitor JQ1 results in additive effects in reducing cancer cell viability, suggesting a potential synergistic therapeutic strategy.[9]

## Hepatocellular Carcinoma (HCC)

Preclinical studies in mice have reported that BRPF1 inhibitors, including **GSK6853**, can effectively inhibit the growth of HCC tumors, further supporting its potential as a therapeutic agent in solid tumors.[3]

## Experimental Protocols

The characterization of **GSK6853**'s effects in NSCLC involved a series of standard and advanced molecular biology techniques.[7][8]



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- To cite this document: BenchChem. [GSK6853: A Technical Guide to its Therapeutic Potential in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570549#exploring-the-therapeutic-potential-of-gsk6853-in-cancer]

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